molecular formula C10H12F2N2 B070331 1-(3,5-Difluorophenyl)piperazine CAS No. 180698-14-0

1-(3,5-Difluorophenyl)piperazine

Cat. No. B070331
M. Wt: 198.21 g/mol
InChI Key: TWSOQIHDPMMWAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,5-Difluorophenyl)piperazine often involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these steps achieved a total yield of 48.2%, highlighting the complexity and efficiency of these synthetic routes (Quan, 2006). Another method for synthesizing similar compounds involved reacting 2,3-dichloronitrobenzene with piperazine, again emphasizing the critical steps of alkylation, acidulation, and hydrolysis for successful synthesis (Li Ning-wei, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(3,5-Difluorophenyl)piperazine, such as 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride, has been determined through crystallographic studies. These analyses revealed that in each cation, the piperazine ring adopts a chair conformation, and the F atoms of the trifluoromethyl groups are disordered over two sites with a ratio of major and minor occupancy of approximately 0.6:0.4 (Xuejun Chen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1-(3,5-Difluorophenyl)piperazine demonstrate a range of reactivities and properties. For example, the interaction of 1-(m-trifluoromethylphenyl)-piperazine with serotonin receptors in the brain indicates complex chemical behavior, such as acting as a serotonin receptor agonist (R. Fuller et al., 1978).

Physical Properties Analysis

Research on related compounds provides insight into the physical properties that could be expected for 1-(3,5-Difluorophenyl)piperazine. Properties such as solubility, crystallization behavior, and thermal stability are influenced by the molecular structure and substituent groups present in the compound.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for understanding their potential applications and behavior in different environments. Studies on compounds like 1-(2,3-dichlorophenyl)piperazine and its synthesis from 2,3-dichloronitrobenzene highlight the importance of functional groups and structural features in determining chemical properties (Li Ning-wei, 2005).

Scientific Research Applications

  • Pharmacological Effects of m-Chlorophenylpiperazine in Rats :

    • Study by Fuller, Snoddy, Mason, & Owen (1981) in Neuropharmacology.
    • This research examined m-Chlorophenylpiperazine (CPP), a compound similar to 1-(3,5-Difluorophenyl)piperazine, exploring its effects on serotonin receptors and its role as a serotonin agonist.
    • Read more.
  • Synthesis of 1-(2,3-dichlorophenyl)piperazine :

    • Study by Quan (2006) in Tianjin Chemical Industry.
    • Focused on the synthesis of 1-(2,3-dichlorophenyl)piperazine, another derivative, from 2,6-dichloro-nitrobenzene and piperazine.
    • Read more.
  • Antifungal Activity of Piperazine Derivatives :

    • Study by Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora (2004) in Bioorganic & Medicinal Chemistry.
    • Investigated optically active antifungal azoles containing piperazine derivatives, demonstrating significant antifungal activity.
    • Read more.
  • TFMPP Stimulus Properties as a Model of 5-HT1B Receptor Activation :

    • Study by Schechter (1988) in Pharmacology Biochemistry and Behavior.
    • Examined 1-(3-trifluoromethylphenyl)piperazine (TFMPP), similar to 1-(3,5-Difluorophenyl)piperazine, for its effects on 5-HT1B receptor activation.
    • Read more.
  • Piperazine Derivatives with Central Pharmacological Activity :

    • Study by Brito, Moreira, Menegatti, & Costa (2018) in Fundamental & Clinical Pharmacology.
    • Discussed the central pharmacological activities of various piperazine derivatives, including therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs.
    • Read more.

Safety And Hazards

The safety data sheet for a similar compound, “1-(2,4-Difluorophenyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for “1-(3,5-Difluorophenyl)piperazine” are not available, it’s known that piperazine derivatives are being studied for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties .

properties

IUPAC Name

1-(3,5-difluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSOQIHDPMMWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450855
Record name 1-(3,5-difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)piperazine

CAS RN

180698-14-0
Record name 1-(3,5-difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-difluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bis(2-chloroethyl)amine hydrochloride (2.07 g, 11.60 mmol) was added to a solution of 3,5-difluoroaniline (1.50 g, 11.62 mmol) in n-BuOH (20 mL). After the resulting solution was refluxed for 48 h, anhydrous potassium carbonate (1.61 g, 11.62 mmol) was added. After being refluxed for another 24 h, the reaction mixture was cooled, partitioned between water and CHCl3, and the aqueous layer was extracted with CHCl3. The combined organic layer was washed with water, dried over Na2SO4, and evaporated to dryness. Et2O and 1 N HCl/EtOH were added to the residue, and the precipitate was filtered to give TC-IV-174 (1.17 g, 30%) as a white solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SH Kwak, CS Cochrane, AF Ennis, WY Lim… - Bioorganic …, 2020 - Elsevier
The UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH is essential in lipid A biosynthesis and has emerged as a promising target for the development of novel antibiotics …
Number of citations: 10 www.sciencedirect.com
H Naito, S Ohsuki, M Sugimori, R Atsumi… - Chemical and …, 2002 - jstage.jst.go.jp
A series of novel 3-substituted-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes in order to improve the in vitro and in vivo activity of our prototype 3-[4-(3-chlorophenyl)-1-…
Number of citations: 33 www.jstage.jst.go.jp
R Romagnoli, P Oliva, F Prencipe, S Manfredini… - European Journal of …, 2022 - Elsevier
A novel series of twenty-seven cinnamides constituted by cinnamic acid derivatives liked to 1-aryl piperazines were synthesized and evaluated for their potential inhibitory diphenolase …
Number of citations: 18 www.sciencedirect.com
H Naito, S Ohsuki, R Atsumi, M Minami… - Chemical and …, 2005 - jstage.jst.go.jp
A series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds were synthesized and evaluated by their cytotoxic …
Number of citations: 31 www.jstage.jst.go.jp
T Chen - 2011 - search.proquest.com
Amyotrophic Lateral Sclerosis (ALS) is an orphan neurodegenerative disease currently without a cure. Active compounds that can be starting points for pursuing potential therapeutics …
Number of citations: 0 search.proquest.com

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